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Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B189986
CAS No.: 127958-64-9
M. Wt: 155.19 g/mol
InChI Key: YPAXNOSCMMBZTF-UHFFFAOYSA-N
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Description

Contextualization within the Benzoxazinone (B8607429) Chemical Space

To appreciate the scientific interest in Hexahydro-2H-benzo[b] oup.comnih.govoxazin-3(4H)-one, it is essential to first understand the importance of its aromatic counterpart, the benzoxazinone scaffold.

The benzoxazinone framework is a cornerstone in heterocyclic chemistry and a privileged scaffold in medicinal chemistry. nih.gov Benzoxazines are isomeric bicyclic compounds where a benzene (B151609) ring is fused to an oxazine (B8389632) ring. nih.gov The benzoxazinone derivatives, which include a ketone group, are particularly notable for their wide spectrum of biological activities. mdpi.com These activities include anticancer nih.govresearchgate.net, anti-inflammatory researchgate.netmongoliajol.info, antibacterial, antiviral, antifungal, and antimalarial properties. mdpi.com

The versatility of the benzoxazinone core makes it a valuable building block for synthesizing more complex heterocyclic systems. researchgate.netresearchgate.net Its core structure contains reactive sites that allow for various chemical modifications, enabling chemists to create extensive libraries of derivatives with diverse pharmacological profiles. nih.govnih.gov This adaptability has made benzoxazinones a focal point for drug discovery and development. nih.gov

The defining structural feature of Hexahydro-2H-benzo[b] oup.comnih.govoxazin-3(4H)-one is the replacement of the aromatic benzene ring with a fully saturated cyclohexane (B81311) ring. This saturation has profound implications for the molecule's three-dimensional geometry and chemical properties.

Feature2H-benzo[b] oup.comnih.govoxazin-3(4H)-oneHexahydro-2H-benzo[b] oup.comnih.govoxazin-3(4H)-one
Fused Ring Benzene (Aromatic)Cyclohexane (Saturated)
Geometry Planar aromatic systemNon-planar, flexible chair/boat conformations
Hybridization sp² carbons in the benzene ringsp³ carbons in the cyclohexane ring
Reactivity Subject to electrophilic aromatic substitutionReactivity based on aliphatic C-H bonds

The aromatic version, 2H-benzo[b] oup.comnih.govoxazin-3(4H)-one, possesses a planar and rigid structure due to the benzene ring. In contrast, the hexahydro derivative is non-planar and conformationally flexible, with the cyclohexane ring capable of adopting various chair and boat conformations. mdpi.com This flexibility can significantly influence how the molecule interacts with biological targets, such as enzyme active sites. The molecular formula for the hexahydro derivative is C₈H₁₃NO₂. chembk.com

Historical Context and Evolution of Research on Hexahydro-2H-benzo[b]oup.comnih.govoxazin-3(4H)-one and Related Architectures

Research into benzoxazinone structures has evolved considerably over the years. Initially, studies focused on the synthesis and characterization of the basic scaffold. A key method for creating the 1,3-benzoxazine ring, for example, is the Mannich reaction involving a phenol, a primary amine, and formaldehyde. researchgate.net

Over time, the focus shifted towards the synthesis of derivatives and the exploration of their biological activities. The discovery that benzoxazinones could serve as precursors for other important heterocycles, such as quinazolinones, further broadened their appeal in synthetic chemistry. researchgate.netresearchgate.net The development of transition-metal-catalyzed reactions, such as nickel-catalyzed cycloadditions, has provided powerful new methods for synthesizing structurally diverse quinolines and quinolones from benzoxazinone precursors. oup.com These advanced synthetic techniques have allowed for the construction of complex molecules with tailored properties, significantly expanding the chemical space of benzoxazinone-related compounds.

Overview of Current Academic Research Trajectories for Hexahydro-2H-benzo[b]oup.comnih.govoxazin-3(4H)-one Derivatives

While specific research on the hexahydro derivative is not widely published, the current research on aromatic 2H-benzo[b] oup.comnih.govoxazin-3(4H)-one derivatives provides insight into potential areas of investigation. These research trends are heavily focused on therapeutic applications.

Key Research Areas for Benzoxazinone Derivatives:

Research AreaKey FindingsRepresentative Compounds
Anticancer Activity Derivatives have been shown to inhibit cancer cell proliferation and migration. nih.gov Some compounds act by downregulating the expression of c-Myc mRNA. nih.gov Others have been developed as hypoxia-targeted agents for cancer therapy. nih.gov2-benzyl-3,1-benzoxazin-4-one researchgate.net, various 2H-benzo[b] oup.comnih.gov oxazine derivatives. nih.gov
CDK9 Inhibition A series of 2H-benzo[b] oup.comnih.govoxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a target in hematologic malignancies. nih.govCompound 32k (a 2H-benzo[b] oup.comnih.govoxazin-3(4H)-one derivative). nih.gov
Anti-inflammatory & Analgesic Benzoxazinone-drug hybrids have been synthesized and shown to possess significant anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity. researchgate.netmongoliajol.info2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] oup.comnih.govoxazin-4-one. researchgate.net
Enzyme Inhibition Derivatives have been studied as inhibitors of various enzymes, including α-chymotrypsin and acetylcholinesterase. nih.govmdpi.comVarious substituted benzoxazinones. nih.gov
Platelet Aggregation Inhibition Novel 2H-benzo[b] oup.comnih.govoxazin-3(4H)-one derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation. nih.govCompounds 7a-g (2H-benzo[b] oup.comnih.govoxazin-3(4H)-one derivatives). nih.gov

These trajectories highlight the immense potential of the benzoxazinone scaffold in medicinal chemistry. Future research may extend these investigations to the hexahydro derivative, exploring how its unique stereochemistry and conformational flexibility could lead to new therapeutic agents with improved selectivity and efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B189986 Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 127958-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4a,5,6,7,8,8a-hexahydro-4H-benzo[b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAXNOSCMMBZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575786
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-64-9
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127958-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Hexahydro 2h Benzo B 1 2 Oxazin 3 4h One

De Novo Synthesis of the Hexahydro-2H-benzo[b]iau.irnih.govoxazin-3(4H)-one Ring System

The fundamental construction of the hexahydro-2H-benzo[b] iau.irnih.govoxazin-3(4H)-one scaffold can be achieved through several synthetic pathways. These methods often involve the strategic formation of the oxazine (B8389632) ring onto a pre-existing carbocyclic framework.

Modular Approaches via Ring-Opening and Cyclization Reactions (e.g., from trans-1,4-cyclohexadiene dioxide)

Information regarding the specific modular synthesis of hexahydro-2H-benzo[b] iau.irnih.govoxazin-3(4H)-one from trans-1,4-cyclohexadiene dioxide through ring-opening and cyclization reactions is not extensively available in the reviewed literature. This suggests that while such an approach is theoretically plausible, it may not be a commonly employed or published route for the synthesis of this particular heterocyclic system.

Multi-step Reaction Sequences Involving Condensation and Cyclization

A prevalent and well-documented strategy for the synthesis of the benzoxazinone (B8607429) core involves multi-step sequences that typically feature condensation and cyclization as key steps. A common approach begins with substituted 2-aminophenols, which can undergo reaction with α-haloacyl halides, such as chloroacetyl chloride, to form an intermediate that subsequently cyclizes to yield the desired benzoxazinone ring system.

One established method involves the reaction of a 2-aminophenol (B121084) with chloroacetyl chloride to furnish an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. This intermediate can then undergo intramolecular cyclization, often facilitated by a base, to form the 2H-benzo[b] iau.irnih.govoxazin-3(4H)-one ring. Another variation of this approach is a one-pot synthesis where o-aminophenols react with 2-bromoalkanoates in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an ionic liquid, which can offer high yields and chemoselectivity iau.ir.

Reductive cyclization is another powerful technique. For instance, ethyl 2-(2-nitrophenoxy)acetate, synthesized from 2-nitrophenol and ethyl bromoacetate, can be reduced using iron powder in acetic acid. This reduction of the nitro group to an amine is followed by an in situ cyclization to afford the 2H-benzo[b] iau.irnih.govoxazin-3(4H)-one iau.ir. Similarly, 2-(2-nitrophenoxy)acetonitrile adducts can undergo reductive cyclization in the presence of iron and acetic acid to give the target benzoxazinone in excellent yields ijsr.net.

Synthesis of Substituted and Functionalized Hexahydro-2H-benzo[b]iau.irnih.govoxazin-3(4H)-one Derivatives

The therapeutic potential and material properties of hexahydrobenzoxazinones can be fine-tuned by introducing various substituents onto the core scaffold. A range of synthetic strategies has been developed to achieve this chemical diversification.

Strategies for Introducing Diverse Substituents onto the Hexahydro Scaffolds

The introduction of substituents can be achieved either by using appropriately substituted starting materials or by functionalizing the pre-formed benzoxazinone ring.

Starting with substituted 2-aminophenols or 2-nitrophenols allows for the incorporation of a wide array of functional groups onto the benzene (B151609) ring portion of the molecule. This approach is versatile as a large number of substituted phenols are commercially available or readily synthesized. For example, novel 2H-benzo[b] iau.irnih.govoxazin-3(4H)-one derivatives have been synthesized using 3-bromo-4-hydroxy benzaldehyde as a starting material, which then undergoes condensation, reduction, O-alkylation, and a Smiles rearrangement tandfonline.com.

Once the basic benzoxazinone skeleton is formed, further modifications can be made. For instance, the nitrogen atom of the oxazine ring can be alkylated or acylated. The NH benzomorpholinone intermediate, formed from the reaction of a 2-aminophenol and chloroacetyl chloride, can be alkylated using an alkyl halide in the presence of a base like potassium carbonate in DMF iau.ir.

A multi-component reaction approach has also been utilized for the synthesis of 3,4-dihydro-2H-benzo[b] iau.irnih.govoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides, showcasing a method to introduce diversity at multiple positions of the heterocyclic ring researchgate.net.

Below is a table summarizing some synthetic approaches to substituted derivatives:

Starting MaterialsReagents and ConditionsType of SubstitutionReference
Substituted 2-aminophenols, Chloroacetyl chlorideBase (e.g., K2CO3), DMFSubstitution on the benzene ring iau.ir
3-bromo-4-hydroxy benzaldehyde, Anilines, Chloroacetyl chlorideCondensation, Reduction, O-alkylation, Smiles rearrangementDiverse substitution patterns tandfonline.com
2-aminophenols, 2-bromoalkanoatesDBU, Ionic liquid [omim][BF4]Substitution at the 2-position of the oxazine ring iau.ir
2-nitrophenols, Ethyl bromoacetate, then Fe/Acetic acidK2CO3, Acetone (for first step)Unsubstituted or substituted on the benzene ring iau.ir

Preparation of Specific Stereoisomers (e.g., (E)-configurations)

The scientific literature reviewed does not provide specific methodologies for the preparation of particular stereoisomers, such as (E)-configurations, of hexahydro-2H-benzo[b] iau.irnih.govoxazin-3(4H)-one. The synthesis of specific stereoisomers would likely require the use of chiral starting materials, chiral catalysts, or stereoselective reactions, which have not been detailed for this specific compound in the available resources.

Green Chemistry Principles in Hexahydrobenzoxazinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

Several eco-friendly methods for the synthesis of benzoxazinones have been reported. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields and product purity nih.govresearchgate.net. For example, a microwave-assisted protocol for the synthesis of 2H-benzo[b] iau.irnih.govoxazines from phenacyl bromides and aminophenols using cesium carbonate as a base catalyst has been shown to be highly efficient, with reactions completing in minutes nih.govarkat-usa.org.

Solvent-free reaction conditions are another cornerstone of green chemistry. The synthesis of 2-aryl-4H-3,1-benzoxazine-4-ones from N-acyl anthranilic acid derivatives has been achieved under solvent-free conditions using recyclable and eco-friendly catalysts like silica gel or bentonite clay iau.ir. This method avoids the use of volatile and often toxic organic solvents.

The use of deep eutectic solvents (DES), such as a mixture of choline chloride and urea, represents a greener alternative to traditional organic solvents. An efficient, one-pot synthesis of 2H-benzo[b] iau.irnih.govoxazin-3(4H)-one compounds has been developed using a choline chloride-based DES at room temperature without the need for an additional catalyst or base arkat-usa.org. This approach not only simplifies the reaction procedure but also utilizes a biodegradable and low-cost solvent system arkat-usa.org. Furthermore, conducting reactions in water at ambient temperature, as demonstrated for the synthesis of related dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, is another example of an environmentally benign approach nih.gov.

The following table highlights some green chemistry approaches in benzoxazinone synthesis:

Green Chemistry PrincipleMethodAdvantagesReference
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, improved yields, higher purity nih.govresearchgate.netarkat-usa.org
Use of Safer Solvents and AuxiliariesDeep Eutectic Solvents (e.g., choline chloride/urea)Biodegradable, low cost, no need for additional catalyst arkat-usa.org
Waste PreventionSolvent-free synthesisEliminates the use of hazardous organic solvents iau.ir
Use of Renewable Feedstocks(Implied) Use of readily available and less toxic starting materialsReduced environmental impact from starting materials nih.gov
CatalysisUse of recyclable catalysts (e.g., silica gel, bentonite)Catalyst can be recovered and reused, reducing waste iau.ir

Development of Environmentally Benign Synthetic Protocols

The synthesis of the precursor, 2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one, has been the subject of efforts to develop more environmentally friendly methods. These protocols aim to reduce reaction times, improve energy efficiency, and minimize waste.

One significant advancement is the use of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times from hours to just a few minutes, while also providing moderate to excellent yields. koreascience.krias.ac.in For instance, the synthesis of substituted benzo Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3-ones via a Smiles rearrangement, which traditionally takes 2-10 hours, can be completed in minutes under microwave irradiation. koreascience.krresearchgate.net A simple and efficient microwave-assisted protocol for synthesizing 2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazine derivatives from phenacyl bromides and aminophenols using Cs2CO3 as a base catalyst resulted in 70% to 86% yields within 3-5 minutes. arkat-usa.org This method not only improves yield and purity but also simplifies the work-up process. arkat-usa.org

Another green approach involves ultrasonication-assisted synthesis , which allows for the formation of 1,4-benzoxazines under catalyst-free conditions. This method provides flexibility in generating a diverse range of derivatives under mild reaction conditions. researchgate.net Furthermore, metal-free carbon-carbon coupling reactions, such as nucleophilic aromatic substitution (SNAr), have been successfully employed under microwave-assisted conditions to produce 3-aryl-2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-2-one derivatives with good yields (55% to 82%) and significantly reduced reaction times of 7 to 12 minutes. nih.gov

The table below summarizes various environmentally benign methods for the synthesis of the aromatic 2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one precursor.

MethodKey FeaturesTypical YieldsReaction TimeReference
Microwave-Assisted Smiles Rearrangement Rapid heating, reduced timeModerate to ExcellentMinutes koreascience.kr
Microwave-Assisted (Phenacyl Bromides) Fast, high purity, easy work-up70-86%3-5 minutes arkat-usa.org
Ultrasonication-Assisted Catalyst-free, mild conditionsGood2 hours researchgate.net
Microwave-Assisted SNAr Metal-free, simplified work-up55-82%7-12 minutes nih.gov

Utilization of Sustainable Catalysts and Reaction Media

The principles of green chemistry also emphasize the use of sustainable and recyclable catalysts and reaction media. In the synthesis of 2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one derivatives, significant progress has been made in this area.

Ionic liquids (ILs) have emerged as a green and recyclable reaction medium. For example, the one-pot synthesis of 2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one derivatives from o-aminophenols and 2-bromoalkanoates has been efficiently carried out using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([omim][BF4]). ijsr.net This method offers high chemoselectivity and yields ranging from 73-95% in short reaction times. ijsr.net A key advantage is that the ionic liquid can be recovered and reused multiple times without a significant loss of activity. ijsr.net In some cases, ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) can promote the reaction under mild, catalyst-free conditions. researchgate.net

In addition to ionic liquids, research has focused on developing catalyst-free synthetic strategies . An ultrasonication-assisted approach has been established for reacting phenacyl bromides with 2-aminophenol, generating a diverse range of 1,4-benzoxazines without the need for a catalyst. researchgate.net Copper-catalyzed reactions have also been refined for sustainability. While copper is a metal catalyst, its abundance and lower toxicity compared to precious metals like palladium make it a more sustainable choice. Efficient methods for preparing N-substituted 2H-1,4-benzoxazin-3-(4H)-ones have been developed via a cascade reaction using a CuI/DBU-catalyzed coupling cyclization. ijsr.net

The following table details sustainable approaches used in the synthesis of the 2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one scaffold.

ApproachCatalyst/MediumAdvantagesTypical YieldsReference
Ionic Liquid Medium [omim][BF4]Recyclable, high yields, short reaction times73-95% ijsr.net
Catalyst-Free Ultrasonication None (THF solvent)Avoids catalyst contamination, mild conditionsGood researchgate.net
Copper Catalysis CuI / 1,10-phenanthrolineGood functional group compatibility, high yieldsup to 95% ijsr.net

Chemical Transformations of the Hexahydro-2H-benzo[b]Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one Nucleus

Once the saturated Hexahydro-2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one nucleus is obtained, typically through the hydrogenation of its aromatic precursor, it presents several sites for further chemical modification. These transformations are essential for creating libraries of compounds for structure-activity relationship (SAR) studies. While extensive literature exists for the derivatization of the aromatic 2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one, specific studies on the transformations of the fully saturated hexahydro analogue are less common. The following sections discuss the potential reactivity based on the functional groups present.

The cyclic amide (lactam) functionality is a key reactive site within the oxazinone ring. The N-H bond of the secondary amide is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. For the aromatic analogue, 2H-1,4-benzoxazin-3-(4H)-one, this N-alkylation is a common transformation, often carried out using a base like potassium carbonate in a polar aprotic solvent such as DMF. ijsr.net It is chemically reasonable to expect that the hexahydro derivative would undergo similar N-alkylation reactions to introduce a wide variety of substituents at the nitrogen atom. Another potential reaction is the reduction of the lactam carbonyl group, which would yield the corresponding cyclic amine, octahydro-1,4-benzoxazine.

The cyclohexane (B81311) ring of the hexahydro nucleus, being a saturated carbocycle, is generally less reactive than its aromatic counterpart. Its transformations would typically involve free-radical reactions, such as halogenation, or oxidation reactions to introduce new functional groups like hydroxyl or carbonyl moieties. These transformations could provide access to derivatives with modified polarity and stereochemistry. However, controlling the regioselectivity and stereoselectivity of such reactions on the unsubstituted cyclohexane ring can be challenging. There is limited specific literature detailing these transformations on the Hexahydro-2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one system.

Beyond the N-alkylation mentioned previously, derivatization can also be targeted at the carbon atoms of the oxazinone ring. The α-carbon to the carbonyl group (C2 position) possesses protons that could potentially be removed by a strong base, generating an enolate. This enolate could then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol reaction), to form new carbon-carbon bonds. This strategy is widely used for functionalizing lactam systems. For the aromatic precursor, derivatization at the C2 position has been explored. For example, palladium-catalyzed intramolecular C-O bond formation has been used to access aryl- and alkyl-substituted benzoxazinones. researchgate.net While these specific methods may not be directly applicable to the saturated system, the underlying principle of α-carbon functionalization remains a plausible pathway for derivatizing Hexahydro-2H-benzo[b] Current time information in Santa Cruz, CA, US.researchgate.netoxazin-3(4H)-one.

Medicinal Chemistry and Preclinical Pharmacological Research of Hexahydro 2h Benzo B 1 2 Oxazin 3 4h One Derivatives

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

The exploration of hexahydro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives in medicinal chemistry has revealed that their biological activities are intricately linked to their structural features. Through systematic modifications of the core scaffold, researchers have been able to delineate key structure-activity relationships (SAR) that govern their potency and selectivity towards various biological targets.

The nature and position of substituents on the hexahydro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one framework are critical determinants of its biological profile. For instance, in the pursuit of novel anticancer agents, SAR studies have demonstrated that the introduction of different functionalities can significantly impact antiproliferative activity. Derivatives bearing a five-membered heterocyclic ring attached to the benzoxazinone (B8607429) moiety have been synthesized and evaluated against various cancer cell lines. Within this series, an imidazole (B134444) derivative with a para-trifluoromethyl-substituted benzene (B151609) ring at the C-2 position was identified as a potent antileukemic agent. nih.gov This highlights the importance of both the heterocyclic substituent and the electronic nature of the groups attached to it.

In the context of enzyme inhibition, particularly for acetylcholinesterase (AChE), the substituents play a crucial role. For the related 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one scaffold, it was observed that derivatives with an electron-withdrawing substituent, such as chlorine, on the N-phenyl ring exhibited greater activity. mdpi.com This suggests that electronic effects are a key factor in the interaction with the enzyme's active site. Molecular docking studies have further elucidated that aromatic substituents can engage in π-π interactions with key amino acid residues like Trp86 in the catalytic active site (CAS) of AChE. mdpi.com

Furthermore, the development of 5-HT6 receptor antagonists based on the 3,4-dihydro-2H-benzo nih.govmdpi.comoxazine (B8389632) scaffold has also provided valuable SAR insights. nih.gov These studies have led to the discovery of compounds with subnanomolar affinities for the receptor, underscoring the fine-tuning possible through substituent manipulation. nih.gov

The three-dimensional structure and the spatial arrangement of key chemical features (the pharmacophore) of hexahydro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives are fundamental to their biological activity. The rigid benzoxazine (B1645224) core serves as a scaffold to orient substituents in a specific manner, allowing for precise interactions with the target protein.

Molecular modeling and X-ray crystallography are powerful tools to understand these conformational aspects. For example, in the design of AChE inhibitors, docking studies have revealed that the 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one ring can form π-π interactions with the indole (B1671886) ring of Trp286, while the carbonyl group can form hydrogen bonds with Ser293. mdpi.com These interactions anchor the molecule in the active site, and the substituents can then form additional interactions to enhance potency and selectivity. mdpi.com

The pharmacophore for a particular biological activity can be defined based on the common structural features of active compounds. For anticancer activity, a general pharmacophore might include a hydrogen bond donor/acceptor, an aromatic region, and a specific substitution pattern that confers selectivity for cancer cells. Similarly, for enzyme inhibitors, the pharmacophore must complement the shape and chemical environment of the enzyme's active site.

Preclinical In Vitro Pharmacological Profiling

The therapeutic potential of hexahydro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives is assessed through a battery of in vitro pharmacological assays that measure their effects on specific enzymes and cells.

Derivatives of the benzo[b] nih.govmdpi.comoxazine scaffold have demonstrated inhibitory activity against a range of enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: In the search for treatments for Alzheimer's disease, related 2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one derivatives have been identified as potent AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 0.025 µM). mdpi.com Interestingly, these particular derivatives showed high selectivity for AChE over BChE. mdpi.com Another study on 2H-1,4-benzoxazin-3(4H)-one derivatives showed non-competitive inhibition of human AChE with a Ki value of 20.2 ± 0.9 μM. nih.gov

CDK9 Inhibition: Certain 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives have been discovered as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a target in hematologic malignancies. nih.gov One such inhibitor, compound 32k, was identified as a selective CDK9 inhibitor that induces apoptosis in cancer cell lines. nih.gov

Platelet Aggregation Inhibition: Novel 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation. nih.govsigmaaldrich.com The most potent compound in one study exhibited an IC50 value of 10.14 μmol/L. nih.govsigmaaldrich.com

The cellular effects of these compounds are crucial for understanding their potential as therapeutic agents.

Anti-proliferative Activity Against Cancer Cell Lines: A number of studies have highlighted the anticancer potential of 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives. They have been tested against a variety of human cancer cell lines, including lung (A549), colorectal adenocarcinoma (DLD-1), acute myeloid leukemia (MV4-11), liver (HepG2), breast (MCF-7), colon (HCT-116), and ovary (SKOV3). nih.govnih.govnih.gov Some derivatives have shown promising activity, with GI50 values as low as 0.18 µM against pancreatic carcinoma cells (MIAPACA). researchgate.net The mechanism of action for some of these compounds involves the induction of autophagy and apoptosis. nih.govnih.gov

Platelet Aggregation Inhibition: As mentioned previously, cell-based assays have confirmed the ability of certain derivatives to inhibit platelet aggregation, a key process in thrombosis. nih.govsigmaaldrich.com

The benzo[b] nih.govmdpi.comoxazine scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and shown to possess antibacterial and antifungal activities. scielo.br The combination of the 1,4-oxazinone core with a 1,2,3-triazole moiety has been investigated to enhance these biological applications. irjet.net

Data Tables

Table 1: Enzyme Inhibition Potency of Selected Benzo[b] nih.govmdpi.comoxazin-3(4H)-one and Related Derivatives

Compound TypeTarget EnzymeIC50 / KiReference
2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one derivativeAcetylcholinesterase (AChE)IC50 = 0.025 µM mdpi.com
2H-1,4-benzoxazin-3(4H)-one derivativehuman Acetylcholinesterase (hAChE)Ki = 20.2 ± 0.9 μM nih.gov
2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivativePlatelet Aggregation (ADP-induced)IC50 = 10.14 μmol/L nih.gov

Table 2: Anti-proliferative Activity of Selected 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one Derivatives

Derivative TypeCancer Cell LineGI50 / IC50Reference
Imidazole derivativeMV4-11 (Acute Myeloid Leukemia)Potent activity reported nih.gov
Hydrazine-1-carbothioamide derivativeMIAPACA (Pancreatic Carcinoma)GI50 = 0.18 µM researchgate.net
Hypoxia-targeted derivativeHepG2 (Liver, hypoxic)IC50 = 10 ± 3.7 μM nih.gov
1,2,3-Triazole linked derivativeA549 (Lung)Activity reported nih.gov

Antioxidant Activity

The investigation into the antioxidant properties of hexahydro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one and its derivatives is a crucial aspect of their preclinical evaluation. Oxidative stress is implicated in a wide range of pathologies, and compounds capable of mitigating it are of significant therapeutic interest. The antioxidant capacity of these derivatives is often assessed using various in vitro assays that measure their ability to scavenge free radicals or chelate pro-oxidant metal ions.

A common method employed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (typically 517 nm). nih.gov The results are often expressed as the percentage of DPPH radical inhibition or as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.netyoutube.com Studies on related benzoxazine structures, such as benzoxazinic nitrones, have shown that substitutions on the benzoxazine ring can significantly influence antioxidant activity. nih.gov For instance, the introduction of an electron-withdrawing group was found to increase the antioxidant capacity of certain benzoxazinic nitrones. nih.gov

Another prevalent method is the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺). The antioxidant activity is correlated with the compound's reducing power. Structure-activity relationship (SAR) studies on related benzimidazole (B57391) derivatives have revealed that the presence and position of hydroxyl groups are critical for antioxidant activity. mdpi.com For example, compounds with at least two hydroxyl groups on an arylidene moiety attached to the core structure tend to exhibit higher antioxidant activity. mdpi.com

While specific IC50 values for Hexahydro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one are not widely published, research on analogous heterocyclic compounds provides insight into the potential antioxidant profiles that could be expected.

Table 1: Representative Antioxidant Activity Data for Benzoxazine and Related Heterocyclic Derivatives

Compound TypeAssayResult (IC50 or % Inhibition)Reference CompoundReference IC50
Benzimidazole hydrazone derivative (with 2,4-dihydroxybenzylidene)DPPHIC50: 2.1 µMTrolox4.2 µM
Benzimidazole hydrazone derivative (with 2-hydroxy-4-(diethylamino)benzylidene)DPPHIC50: 0.50 µMTrolox4.2 µM
Benzothiazole derivative 10DPPHIC50: 9.7 µM--
Benzoxazinic Nitrone (para-substituted)DPPH Scavenging~55% Inhibition @ 60 minUnsubstituted Nitrone~20% Inhibition

This table presents data from related heterocyclic structures to illustrate the range of antioxidant activities observed in similar scaffolds. Data is sourced from studies on benzimidazole hydrazones mdpi.com, benzothiazoles nih.gov, and benzoxazinic nitrones nih.gov.

In Vitro Permeability Studies (e.g., Blood-Brain Barrier)

For derivatives of hexahydro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one being developed for central nervous system (CNS) applications, assessing their ability to cross the blood-brain barrier (BBB) is a critical step. The BBB is a highly selective barrier that protects the brain, and its permeability is a key determinant of a drug's efficacy for neurological targets. In vitro models are widely used in the early stages of drug discovery to predict BBB penetration. nih.gov

The Caco-2 cell permeability assay is a well-established in vitro model that uses a monolayer of human colon adenocarcinoma cells. nih.gov These cells differentiate to form tight junctions, mimicking the intestinal epithelium, and are often used as an initial screen for oral absorption and BBB permeability. nih.govresearchgate.net The apparent permeability coefficient (Papp), is calculated to quantify the rate at which a compound crosses the cell monolayer. nih.govresearchgate.net A high Papp value generally suggests good potential for passive diffusion across biological membranes. Compounds with a Papp (A-B) > 1 x 10⁻⁶ cm/s are typically considered to have moderate to high permeability.

Another common in vitro method is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The PAMPA-BBB assay utilizes a lipid-infused artificial membrane to predict passive, transcellular permeability to the BBB. nih.gov This high-throughput assay is cost-effective and helps to rank-order compounds based on their potential for brain penetration early in the discovery process. nih.gov

For compounds that may be substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp), bidirectional Caco-2 assays are performed. The efflux ratio (ER), calculated as the ratio of the Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction (Papp(B-A)/Papp(A-B)), is determined. An ER greater than 2 suggests that the compound is likely a substrate for active efflux, which could limit its accumulation in the brain. nih.gov

Table 2: General Classification of Compound Permeability in Caco-2 Assays

Permeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Example Compound
Low< 1.0Atenolol
Moderate1.0 - 10.0Ketoprofen
High> 10.0Propranolol

This table provides a general guide for interpreting Caco-2 permeability data. The classification helps in predicting the in vivo absorption and potential BBB penetration of new chemical entities.

Ligand Design and Optimization Strategies

Analog Design and Synthesis based on Hexahydrobenzoxazinone Scaffolds

The design and synthesis of analogs based on the hexahydrobenzoxazinone scaffold are fundamental to exploring the structure-activity relationships (SAR) and developing lead compounds with improved pharmacological profiles. Synthetic strategies often begin with readily available starting materials, such as 2-aminophenols. nih.gov

A common synthetic route to 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives involves the reaction of a 2-aminophenol (B121084) with a haloacetyl chloride, such as chloroacetyl chloride. nih.gov This is followed by an intramolecular cyclization to form the oxazinone ring. Modifications can be introduced at various positions of the scaffold. For example, substitutions on the benzene ring of the 2-aminophenol starting material allow for the exploration of electronic and steric effects on biological activity. Furthermore, the nitrogen atom of the oxazinone ring can be alkylated or acylated to introduce different functional groups. nih.gov

For instance, a library of 2H-benzo[b] nih.govresearchgate.netoxazine derivatives was synthesized by reacting 2-aminophenol with 2-bromo-4-chloroacetophenone, followed by further modifications. nih.gov This approach allows for the generation of a diverse set of analogs for biological screening. The synthesis of the core hexahydro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold can be achieved through the reduction of the aromatic ring of the corresponding benzoxazinone precursor.

The design of these analogs is often guided by computational modeling and a deep understanding of the target's binding site. The goal is to systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements for Enhanced Biological Properties

Bioisosterism is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological, pharmacokinetic, or toxicological properties. nih.govnih.gov This strategy involves the replacement of a functional group with another group that has similar physical or chemical properties, leading to similar biological effects. nih.gov For the hexahydro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold, the lactam (cyclic amide) moiety is a key functional group that can be targeted for bioisosteric replacement.

Several bioisosteres for the amide bond are known, including heterocycles like 1,2,3-triazoles, oxadiazoles, and tetrazoles. arkat-usa.org Replacing the lactam functionality could potentially improve metabolic stability, as amides can be susceptible to hydrolysis by amidases. For example, replacing the amide with a 1,2,3-triazole ring can maintain the hydrogen bonding capabilities while being more resistant to metabolic degradation. arkat-usa.org

Hybrid Molecule Design (e.g., incorporating triazole, piperazine (B1678402) moieties)

Hybrid molecule design is a rational drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create compounds with improved affinity and efficacy, the ability to interact with multiple targets, or an enhanced pharmacokinetic profile. For the hexahydrobenzoxazinone scaffold, incorporating moieties like triazole and piperazine has been explored to develop novel therapeutic agents.

Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in hybrid molecule design due to its stability and ability to form hydrogen bonds. organic-chemistry.org The synthesis of 1,2,3-triazole-1,4-benzoxazine hybrids has been achieved using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". frontiersin.org This reaction efficiently links an alkyne-functionalized benzoxazine with an azide-containing molecule, or vice versa. organic-chemistry.orgnih.gov For example, a series of novel 1,2,3-triazole-1,4-benzoxazine hybrids were synthesized and evaluated for their anti-proliferative activity. frontiersin.org

Piperazine Hybrids: The piperazine ring is another common moiety in medicinal chemistry, known to improve water solubility and act as a versatile linker. nih.gov Piperazine can be incorporated into the hexahydrobenzoxazinone scaffold through various synthetic routes. For instance, a key intermediate like 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide can be reacted with different building blocks to create a diverse library of hybrid molecules. nih.gov The synthesis of piperazine derivatives often involves the cyclization of an appropriate aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or similar reagents.

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for lead discovery, particularly for challenging targets like those in the CNS. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak binding to the target protein. nih.gov These fragment hits then serve as starting points for building more potent and drug-like molecules through strategies like fragment growing, linking, or merging. nih.gov

The hexahydro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold itself can be considered a fragment or a starting point for an FBDD campaign. Given its three-dimensional character, it represents an attractive scaffold for exploring new chemical space beyond the flat, aromatic compounds that have traditionally dominated fragment libraries.

An FBDD approach targeting a specific protein with this scaffold would involve:

Fragment Screening: A library of fragments, potentially including the core hexahydrobenzoxazinone structure and its simple derivatives, would be screened against the target protein using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.

Hit Validation and Characterization: Confirmed fragment hits would be analyzed to understand their binding mode and affinity.

Fragment Elaboration: The identified fragment hits would then be optimized. This could involve "growing" the fragment by adding new functional groups to improve interactions with the binding site, or "linking" two different fragments that bind to adjacent sites on the protein. nih.gov

The advantage of FBDD is that it allows for a more efficient exploration of chemical space and often leads to lead compounds with better ligand efficiency and physicochemical properties compared to traditional high-throughput screening (HTS) methods.

Mechanism of Action Studies at the Molecular and Cellular Level

The following sections detail the preclinical pharmacological research into the mechanisms of action of 2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one derivatives, which provides a likely model for the potential activities of their hexahydro counterparts.

Research into the receptor binding profiles of benzo[b] drugbank.comnih.govoxazin-3(4H)-one derivatives has revealed their potential to interact with several key protein targets implicated in various diseases.

One area of investigation has been their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. A patent application has described compounds incorporating a 2H-1,4-benzoxazin-3(4H)-one-7-yl moiety as potential NMDA receptor antagonists, suggesting a role in the treatment of diseases mediated by this receptor, such as certain types of epilepsy. drugbank.com The NMDA receptor is a crucial component in synaptic plasticity and neuronal function, and its modulation is a key strategy in neuroprotective therapies. drugbank.com

Derivatives of the related 2H-1,4-benzoxazin-3(4H)-one scaffold have also been identified as antagonists for serotonin (B10506) receptors, specifically the 5-HT1A/B/D subtypes. jocpr.com This activity highlights the potential for these compounds to be developed for psychiatric and neurological conditions where serotonin signaling is dysregulated.

Furthermore, other studies have explored the interaction of these derivatives with receptors relevant to metabolic diseases. For instance, certain benzoxazinone derivatives have been synthesized and evaluated as peroxisome proliferator-activated receptor (PPAR) agonists and as ligands for estrogen receptor subtypes (ERα and ERβ). jocpr.com

In a different therapeutic area, novel 2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one derivatives have been synthesized and tested for their ability to inhibit ADP-induced platelet aggregation. nih.gov One of the most potent compounds, 7a , exhibited an IC50 value of 10.14 μmol/L. nih.gov While less potent than the control drugs ticlopidine (B1205844) and aspirin, this finding indicates a potential for these compounds to be developed as antiplatelet agents. nih.gov

The table below summarizes the receptor and enzyme interactions for various benzo[b] drugbank.comnih.govoxazin-3(4H)-one derivatives.

Compound/Derivative ClassTargetActivityPotential Therapeutic Area
2H-1,4-benzoxazin-3(4H)-one-7-yl containing compoundsNMDA ReceptorAntagonistEpilepsy, Neuroprotection drugbank.com
8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1,4-benzoxazin-3(4H)-ones5-HT1A/B/D ReceptorsAntagonistPsychiatric Disorders jocpr.com
Benzoxazinone derivativesPeroxisome Proliferator-Activated Receptor (PPAR)AgonistMetabolic Diseases jocpr.com
3-Aryl-7-hydroxy benzoxazine analoguesEstrogen Receptors (ERα and ERβ)LigandHormone-related Conditions jocpr.com
Compound 7aADP-induced Platelet AggregationInhibitorCardiovascular Disease nih.gov

A significant body of research has focused on the ability of 2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one derivatives to modulate critical cellular pathways, particularly those involved in cancer cell growth, survival, and death.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently overactivated in various human cancers, making it a prime target for anticancer drug development. drugbank.commedchemexpress.cn A series of 4-phenyl-2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one derivatives were designed and synthesized as dual PI3K/mTOR inhibitors. drugbank.comdocumentsdelivered.comresearchgate.net

Among these, the compound 8d-1 was identified as a potent pan-class I PI3K/mTOR inhibitor. drugbank.comdocumentsdelivered.comresearchgate.net It displayed a remarkable IC50 of 0.63 nM against PI3Kα and showed no off-target interactions in a broad panel of protein kinase assays. drugbank.comdocumentsdelivered.comresearchgate.net Further studies with another derivative, 7f , demonstrated its ability to decrease the levels of phosphorylated Akt (p-Akt at T308) in a dose-dependent manner, confirming its inhibitory effect on the PI3K pathway. medchemexpress.cn

The inhibitory concentrations of key derivatives against PI3Kα and cancer cell lines are presented below.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
8d-1 PI3Kα0.63 drugbank.comnih.govdocumentsdelivered.comresearchgate.netHeLa1.35 nih.gov
A5491.22 nih.gov

Apoptosis and Cell Cycle Regulation

Derivatives of 2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

A series of 2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer activity. nih.govnih.gov The compounds 14b and 14c were particularly effective against the A549 human lung cancer cell line, with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.govnih.gov Flow cytometry analysis confirmed that these compounds induced significant apoptosis. nih.gov Mechanistic studies revealed that their pro-apoptotic effects may be linked to an increase in reactive oxygen species (ROS) and the induction of DNA damage. nih.govnih.gov

In another study, derivatives of 2H-benzo[b] drugbank.comnih.govoxazin-3(4H)-one were developed as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and a therapeutic target in hematologic malignancies. nih.gov The compound 32k was identified as a selective CDK9 inhibitor. nih.gov Short-term treatment with 32k led to a rapid, dose-dependent decrease in the levels of Mcl-1 and c-Myc, proteins that are crucial for cell survival. nih.gov This reduction in anti-apoptotic proteins ultimately resulted in the induction of apoptosis in the MV4-11 leukemia cell line. nih.gov

The anticancer activities of these derivatives are summarized in the table below.

CompoundCell LineIC50 (µM)Mechanism of Action
14b A549 (Lung Cancer)7.59 ± 0.31 nih.govnih.govApoptosis induction, increased ROS, DNA damage nih.govnih.gov
14c A549 (Lung Cancer)18.52 ± 0.59 nih.govnih.govApoptosis induction, increased ROS, DNA damage nih.govnih.gov
32k MV4-11 (Leukemia)Not specifiedCDK9 inhibition, decreased Mcl-1 and c-Myc, apoptosis induction nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions of substituted aminophenols with carbonyl-containing reagents. For example, copper(I)-catalyzed one-pot reactions with aromatic aldehydes and alkynylated precursors yield regioselective derivatives (e.g., 7-bromo-substituted analogs) . Alternative routes include nucleophilic substitution or condensation reactions, such as the reaction of 2-amino-4-chloro-6-nitrophenol with 2-chloroacetyl chloride in DMF to form nitro-substituted intermediates, which are subsequently reduced to amino derivatives . Microwave-assisted Smiles rearrangements have also been employed for efficient synthesis .

Q. How is structural characterization performed for this compound and its analogs?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for confirming molecular structures . X-ray crystallography provides precise bond lengths and angles, as demonstrated for 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one, revealing a planar benzoxazine ring with a chair-like conformation in the heterocyclic moiety . Infrared (IR) spectroscopy further validates functional groups like amides or ketones .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit anticancer activity through mechanisms like kinase inhibition or apoptosis induction. For instance, 7-bromo-linked isoxazole hybrids showed cytotoxicity against human cancer cell lines (e.g., MCF-7, A549) in vitro, validated via MTT assays and molecular docking studies targeting EGFR . Antimicrobial activity against Gram-positive bacteria has also been reported for triazole-fused analogs .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted derivatives?

  • Methodological Answer : Regioselectivity is achieved through catalyst choice and reaction conditions. Copper(I) catalysts favor alkynylation at the 7-position of the benzoxazine core, while palladium-mediated reductions selectively yield amino derivatives . Solvent polarity (e.g., DMF vs. THF) and temperature gradients further modulate reaction pathways .

Q. What structure-activity relationship (SAR) trends are observed in benzoxazine-based inhibitors?

  • Methodological Answer : Key SAR findings include:

  • Amide substituents : Electron-withdrawing groups (e.g., nitro, bromo) at the 7-position enhance anticancer activity by improving target binding .
  • Heterocyclic fusion : Fusing pyridine or thiazole rings to the benzoxazine core increases antimicrobial potency by disrupting bacterial membrane integrity .
  • Stereochemistry : Optically active N-substituted derivatives (e.g., 2-methyl analogs) show improved pharmacokinetic profiles due to enhanced metabolic stability .

Q. How can molecular docking studies guide the design of benzoxazine derivatives?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or TRPV1. For example, 7-bromo-isoxazole hybrids exhibit strong hydrogen bonding with EGFR’s ATP-binding pocket (binding energy: −9.2 kcal/mol), validated by in vitro IC₅₀ values . Pharmacophore modeling further identifies critical hydrophobic and electrostatic interactions for lead optimization .

Q. How are spectral or crystallographic data contradictions resolved in structural assignments?

  • Methodological Answer : Contradictions arise from tautomerism or dynamic rotational effects. For ambiguous NMR signals (e.g., overlapping proton peaks), 2D techniques like COSY or HSQC clarify connectivity . In crystallography, high-resolution data (R-factor < 0.05) and DFT calculations reconcile discrepancies in bond angles or torsional strain .

Methodological Tables

Table 1 : Representative Synthetic Routes and Yields

DerivativeMethodCatalyst/ConditionsYield (%)Reference
7-Bromo-isoxazole hybridOne-pot Cu(I)-catalyzedCuI, DMF, 80°C78
8-Amino analogHydrogenationPd/C, MeOH, rt85
Triazole-fused derivativeMicrowave Smiles rearrangementMW, 150°C90

Table 2 : Key SAR Parameters for Anticancer Activity

Substituent PositionFunctional GroupBiological Activity (IC₅₀, μM)
7Br2.1 (MCF-7)
8NH₂5.8 (A549)
6Cl3.4 (HeLa)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.